Lipophilicity (XLogP3) of 3‑Tert‑butylcyclobutan‑1‑amine vs. Unsubstituted Cyclobutylamine
The XLogP3‑AA of 3‑tert‑butylcyclobutan‑1‑amine is 1.8, compared with 0.2 for cyclobutylamine, representing a ~9‑fold increase in computed lipophilicity. This differential places the tert‑butyl analog in the optimal logP range (1–3) frequently associated with CNS drug candidates, whereas cyclobutylamine falls below the conventional lower boundary for passive blood‑brain barrier penetration [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.8 |
| Comparator Or Baseline | Cyclobutylamine (CAS 2516‑34‑9); XLogP3‑AA = 0.2 |
| Quantified Difference | ΔXLogP3 = +1.6 (9‑fold relative increase) |
| Conditions | PubChem 2025.09.15 release; XLogP3 algorithm v3.0 |
Why This Matters
Procurement of the tert‑butyl analog rather than the parent cyclobutylamine directly delivers a lipophilicity increment that is critical for CNS‑oriented lead series, eliminating the need for late‑stage hydrophobic tagging.
- [1] PubChem. 3‑Tert‑butylcyclobutan‑1‑amine. Computed XLogP3‑AA. CID 53909271. Accessed 2026‑05‑05. View Source
- [2] PubChem. Cyclobutylamine. Computed XLogP3‑AA. CID 75645. Accessed 2026‑05‑05. View Source
